1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two triphenylphosphonium groups attached to a xylene core, which is further substituted with octyloxy groups. The bromide ions serve as counterions to balance the positive charges on the phosphonium groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene and triphenylphosphine.
Reaction Conditions: The starting materials are dissolved in benzene and the reaction mixture is refluxed in an oil bath.
Formation of the Compound: The reaction proceeds with the nucleophilic substitution of bromine atoms by triphenylphosphine, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: The phosphonium groups can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohols.
Scientific Research Applications
1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism by which 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) exerts its effects involves:
Molecular Targets: The phosphonium groups can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can modulate biochemical pathways by altering the redox state or by acting as a ligand for specific proteins.
Comparison with Similar Compounds
Similar Compounds
Tetramethylenebis(triphenylphosphonium bromide): Used in the synthesis of squalene and conversion of diketones to cyclohexa-1,3-dienes.
Triphenylphosphine oxide: Known for its use in organic synthesis and catalysis.
Uniqueness
1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) is unique due to its specific structural features, such as the octyloxy substitutions and the xylene core, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological membranes or in the development of advanced materials.
Properties
Molecular Formula |
C60H72Br2O2P2 |
---|---|
Molecular Weight |
1047.0 g/mol |
IUPAC Name |
(3,6-dimethyl-3,6-dioctoxy-4-triphenylphosphaniumylcyclohexa-1,4-dien-1-yl)-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C60H72O2P2.2BrH/c1-5-7-9-11-13-33-47-61-59(3)49-58(64(54-41-27-18-28-42-54,55-43-29-19-30-44-55)56-45-31-20-32-46-56)60(4,62-48-34-14-12-10-8-6-2)50-57(59)63(51-35-21-15-22-36-51,52-37-23-16-24-38-52)53-39-25-17-26-40-53;;/h15-32,35-46,49-50H,5-14,33-34,47-48H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
SNMSCQLTADIORL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOC1(C=C(C(C=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C)OCCCCCCCC)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.